

Formanilide (CAS 103-70-8): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Formanilide, with the CAS number 103-70-8, is a significant organic compound possessing an amide functional group derived from aniline and formic acid.[1] This white to pale yellow crystalline solid serves as a versatile precursor and intermediate in a multitude of synthetic applications, most notably in the pharmaceutical and agrochemical industries.[1][2] Its utility extends to the synthesis of fungicides, N,N-diaryl ureas, quinolone antibiotics, and as a formylating agent in reactions such as the Vilsmeier-Haack reaction.[2][3] This document provides an in-depth technical overview of **formanilide**, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, comprehensive spectral analysis, and toxicological data.

Chemical and Physical Properties

Formanilide is a white crystalline solid at room temperature.[4] It exhibits moderate solubility in water and is soluble in various organic solvents.[1][5] Key quantitative properties are summarized in Table 1 for ease of reference.



Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ NO	[1][4]
Molecular Weight	121.14 g/mol	[2][4]
CAS Number	103-70-8	[1][2]
Appearance	White to pale grayish-beige crystalline solid	[5][6]
Melting Point	46-48 °C	[6][7]
Boiling Point	271 °C at 760 mmHg; 166 °C at 14 mmHg	[6][8]
Density	1.144 g/mL at 25 °C	[6][7]
Water Solubility	25.4 g/L at 20 °C; 28.6 g/L at 25 °C	[5][6]
logP (Octanol/Water)	1.15	[4]
Flash Point	>112 °C (>230 °F)	[4][6]
рКа	15.00 ± 0.70 (Predicted)	[6]
UV max (Ethanol)	242-243 nm	[9]

Experimental Protocols Synthesis of Formanilide from Aniline and Formic Acid

The most common method for synthesizing **formanilide** is the direct N-formylation of aniline using formic acid. The reaction proceeds via a condensation mechanism, producing water as a byproduct. To drive the equilibrium towards the product, water is typically removed azeotropically.

Materials:

- Aniline (1.0 eq)
- Formic acid (85-90%, 1.2-2.0 eq)[6][10]



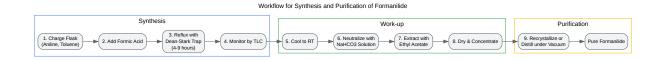
- Toluene
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- · Heating mantle
- Rotary evaporator
- Ethyl acetate (for extraction)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add aniline (1.0 eq) and toluene (approx. 2-3 mL per gram of aniline).
- Add formic acid (1.2 eq) to the flask.[6]
- Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
- Continue refluxing for 4-9 hours, or until the theoretical amount of water has been collected or the reaction completion is confirmed by Thin Layer Chromatography (TLC).[6]
- Allow the reaction mixture to cool to room temperature.
- Pour the mixture into a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any excess formic acid.[7]
- Extract the aqueous layer with ethyl acetate.[7]
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.



- Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude formanilide.
- The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of ether and petroleum ether or by distillation under reduced pressure.[6]



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Caption: Workflow for the synthesis and purification of **formanilide**.

Vilsmeier-Haack Reaction: Formylation of an Electron-Rich Arene

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds. It utilizes a Vilsmeier reagent, which is generated in situ from a substituted formamide (like N,N-dimethylformamide or N-methylformamilide) and an activating agent such as phosphorus oxychloride (POCl₃).[1][3][11]

Materials:

- N-Methylformanilide (or DMF) (1.0 eq)
- Phosphorus oxychloride (POCl₃) (1.1 eq)
- Electron-rich arene (e.g., N,N-dimethylaniline) (1.0 eq)
- Anhydrous dichloromethane (CH₂Cl₂)
- Flame-dried, two-necked round-bottom flask



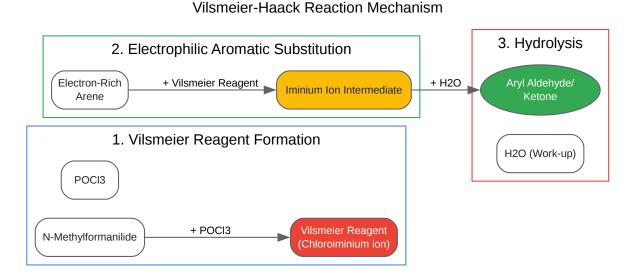
- Dropping funnel
- Ice bath
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine

Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methylformanilide (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C.
- After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
- To the freshly prepared Vilsmeier reagent, add a solution of the electron-rich arene (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.
- Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.
- Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.
- Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude formylated product.



• Purify the product using column chromatography.



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Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Spectroscopic Data

The structural elucidation of **formanilide** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the structure of **formanilide**.[2] The presence of cis-trans isomerism due to restricted rotation around the amide bond can influence the spectra, especially in different solvents.[2]



¹H NMR	¹³ C NMR	
Chemical Shift (δ) ppm	Assignment	
~10.1 (br s)	N-H Proton	
~8.3 (s)	C(O)-H Proton	
~7.5 (d)	H-2, H-6 (ortho)	
~7.3 (t)	H-3, H-5 (meta)	
~7.1 (t)	H-4 (para)	
(Note: Chemical shifts are approximate and can		

(Note: Chemical shifts are approximate and car vary based on solvent and concentration. Data is predicted based on typical values for the functional groups.)

Infrared (IR) Spectroscopy

The IR spectrum of **formanilide** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment	
~3280-3150	N-H stretch	
~3060	Aromatic C-H stretch	
~2880	Aldehydic C-H stretch	
~1690-1660	C=O stretch (Amide I band)	
~1595, 1490, 1440	Aromatic C=C ring stretches	
~1530	N-H bend (Amide II band)	
~750, 690	C-H out-of-plane bend	
(Note: Values are approximate.)		



Mass Spectrometry (MS)

Electron ionization mass spectrometry of **formanilide** results in a molecular ion peak and characteristic fragment ions.

m/z	Assignment
121	[M]+ (Molecular Ion)
93	[M - CO] ⁺ (Loss of carbon monoxide)
92	[M - CHO] ⁺ (Loss of formyl radical) followed by H rearrangement
77	[C ₆ H ₅] ⁺ (Phenyl cation)
65	[C₅H₅] ⁺ (Loss of C₂H₂ from phenyl cation)

Applications in Research and Development

Formanilide is a crucial building block in organic synthesis.[2]

- Pharmaceutical Synthesis: It is an intermediate in the production of various pharmaceuticals, including quinolone antibiotics and potential cancer chemotherapeutic agents.[2]
- Agrochemicals: It serves as a precursor for fungicides, such as mepanipyrim.[2]
- Chemical Synthesis: **Formanilide** can be dehydrated to produce phenyl isocyanide, a valuable reagent in coordination chemistry.[2] It is also used in the Vilsmeier-Haack reaction for the formylation of activated aromatic compounds.[2][3]
- Biochemical Research: It has been studied for its inhibitory effects on monoamine oxidase
 (MAO) in rat brain models, making it a tool for neuroscience research.[2]

Toxicological and Safety Information

While comprehensive toxicological data for **formanilide** is limited, information on related compounds and general safety guidelines provide a basis for safe handling.[12][13]

Acute Toxicity:



- **Formanilide**: No specific LD50 data is readily available. The toxicological properties have not been fully investigated.[12][13] Exposure may cause cyanosis, headache, dizziness, and confusion.[6][14]
- N-Methylformanilide (related compound): LD50 Oral Rat 1517 mg/kg.[15]

Safety and Handling:

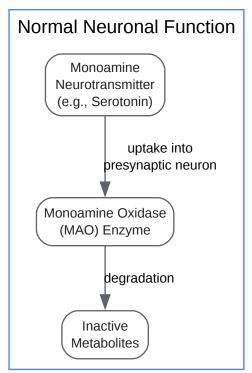
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[12]
- Handling: Use in a well-ventilated area. Avoid breathing dust or vapors. Wash thoroughly after handling.[12]
- Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[5]
- Incompatibilities: Incompatible with strong oxidizing agents.[5][6]

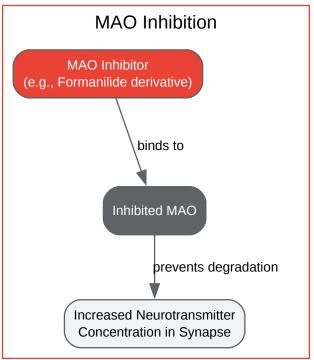
Role in Biochemical Pathways: Monoamine Oxidase Inhibition

Formanilide and its derivatives have been noted for their ability to inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[2][9] By inhibiting MAO, the concentration of these neurotransmitters in the synaptic cleft can be increased, which is the mechanism of action for a class of antidepressant drugs.[16][17]



Mechanism of Monoamine Oxidase (MAO) and Inhibition





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